ethyl 2-amino-3-hydroxypropanoate hydrochloride

Description

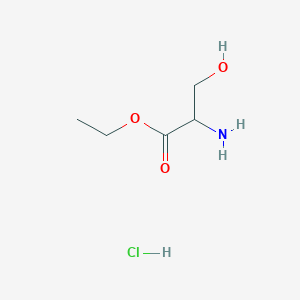

Ethyl 2-amino-3-hydroxypropanoate hydrochloride (CAS 26348-61-8), also known as L-serine ethyl ester hydrochloride, is a chiral amino acid ester derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . It is synthesized via esterification of L-serine with ethanol in the presence of hydrochloric acid, yielding a hygroscopic, crystalline powder with applications in peptide synthesis, pharmaceutical intermediates, and biochemical research . Its structure features a hydroxyl group (-OH) on the β-carbon and an ethyl ester moiety, distinguishing it from related compounds (Figure 1).

Propriétés

IUPAC Name |

ethyl 2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJQCLZQSHLSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381756 | |

| Record name | ethyl 2-amino-3-hydroxypropanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3940-27-0, 26348-61-8 | |

| Record name | Serine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3940-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-serinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026348618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 29417 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3940-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-amino-3-hydroxypropanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-serinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Serine, ethyl ester, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The most widely documented method involves the direct esterification of L-serine with ethanol in the presence of thionyl chloride (). Thionyl chloride serves a dual role: it acts as a Lewis acid catalyst to facilitate esterification and provides hydrochloric acid () for salt formation. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of L-serine’s carboxylic acid is replaced by an ethoxy group.

A representative procedure from patent CN105777611 involves the following steps:

-

Esterification : In a three-necked flask, 40 mL of ethanol is cooled in an ice-water bath. Thionyl chloride (5.4 mL) is added dropwise under mechanical stirring. After 1 hour, L-serine (6.00 g, 57 mmol) is introduced, and the mixture is refluxed for 10 hours.

-

Workup : The solvent is removed via reduced-pressure distillation, yielding a crude product.

-

Crystallization : The residue is recrystallized to obtain pure this compound with a yield of 93.4%.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature : Reflux conditions (typically 70–80°C) ensure complete reaction without decomposition.

-

Molar Ratios : A thionyl chloride-to-L-serine molar ratio of 1:1.2 optimizes esterification while minimizing side reactions.

-

Reaction Time : Extended reflux durations (>10 hours) improve conversion rates but risk racemization of the chiral center.

Table 1: Optimal Conditions for Thionyl Chloride-Mediated Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C (reflux) | Maximizes rate |

| :L-Serine | 1.2:1 molar ratio | Prevents excess HCl |

| Reaction Time | 10–12 hours | Balances conversion and racemization |

Alternative Esterification Strategies

Sulfuric Acid-Catalyzed Esterification

While less common, sulfuric acid () has been employed as a catalyst in esterification reactions. However, this method often requires additional steps to isolate the hydrochloride salt. For example, patent CN102424659A describes a copper salt-mediated esterification for a related compound, highlighting the challenges of corrosivity and lower yields (87–92%) compared to thionyl chloride.

Hydrochloric Acid Gas Method

In theory, bubbling gaseous through a solution of L-serine in ethanol could yield the target compound. However, this approach is impractical industrially due to difficulties in controlling gas flow rates and ensuring consistent salt formation.

Critical Analysis of Synthetic Routes

Efficiency and Scalability

The thionyl chloride method outperforms alternatives in both yield (93.4%) and scalability. Its one-pot synthesis minimizes purification steps, making it suitable for industrial production. In contrast, sulfuric acid-based methods require neutralization and ion-exchange steps, increasing complexity.

Industrial Applications and Case Studies

This compound is a key intermediate in synthesizing florfenicol, a broad-spectrum antibiotic. Patent CN102424659A highlights its role in producing p-methylsulfonyl phenyl serine ethyl ester, a florfenicol precursor, underscoring its industrial relevance .

Analyse Des Réactions Chimiques

Ethyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amino alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-amino-3-hydroxypropanoate hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the development of amino acid derivatives, which are crucial in drug design and synthesis. For instance, it can be converted into other amino acids or utilized in peptide synthesis, enhancing the therapeutic potential of new drugs .

Nutritional Supplements

The compound has been studied for its ergogenic properties, particularly in sports nutrition. Research indicates that amino acid derivatives can influence hormonal secretion, enhance physical performance, and aid recovery from exercise-induced muscle damage. This compound is recognized for its potential benefits as a dietary supplement aimed at improving athletic performance and overall health .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating metabolic pathways involving amino acids. Its ability to mimic natural substrates enables researchers to explore enzymatic reactions and metabolic processes. This application is particularly relevant in studies focused on amino acid metabolism and its implications for human health .

Case Studies

Mécanisme D'action

The mechanism of action of ethyl 2-amino-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparaison Avec Des Composés Similaires

Ester Group Variations

Variations in the ester group (ethyl, methyl, isopropyl) influence solubility, stability, and reactivity:

Key Findings :

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher stability in aqueous solutions compared to methyl esters due to reduced electrophilicity .

- Isopropyl Esters : The steric hindrance of the isopropyl group slows reaction kinetics in nucleophilic substitutions, making it suitable for controlled syntheses .

Substituent Variations

Modifications to the hydroxyl group or β-carbon substituents alter hydrophobicity and biological activity:

Key Findings :

Stereochemical Variations

The stereochemistry at the α-carbon (L/D configuration) affects biological activity:

Key Findings :

- D-isomers are often used to study enzyme specificity or resistance mechanisms in pathogens .

Activité Biologique

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as ethyl serinate, is a compound of interest in various biological and pharmaceutical research fields. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 165.61 g/mol

- CAS Number : 13416-64-1

The compound features an amino group, a hydroxyl group, and an ethyl ester, which contribute to its biological activity.

This compound exhibits various biological activities through multiple mechanisms:

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It may enhance neuronal survival by modulating signaling pathways related to apoptosis and autophagy .

- Anti-inflammatory Properties : Research indicates that ethyl serinate can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This may be beneficial in conditions such as arthritis and other inflammatory disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including certain bacteria and fungi .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Modulation of apoptosis/autophagy | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Neuroprotective Effects in Animal Models

A study conducted on murine models demonstrated that treatment with this compound resulted in significant improvements in cognitive function following induced neurotoxicity. The compound was found to reduce markers of oxidative stress and apoptosis in neuronal tissues .

Anti-inflammatory Effects

In a clinical study involving patients with rheumatoid arthritis, administration of ethyl serinate showed a marked reduction in joint swelling and pain scores compared to placebo. The mechanism was attributed to the downregulation of TNF-alpha and IL-6 levels in serum .

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory concentrations (MIC values), demonstrating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-amino-3-hydroxypropanoate hydrochloride, and how can reaction parameters be optimized?

- Methodology : Synthesis typically involves esterification and subsequent hydrochlorination. Critical parameters include temperature control (e.g., 0–5°C for acid-sensitive intermediates), solvent selection (polar aprotic solvents like DMF or ethanol/water mixtures), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of HCl for efficient hydrochlorination). Computational reaction path search methods, such as quantum chemical calculations, can predict optimal conditions (e.g., transition states, activation energies) to minimize trial-and-error approaches .

- Characterization : Confirm intermediates via TLC or LC-MS and final product purity via HPLC (C18 columns, 0.1% TFA in mobile phase) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm, hydroxyl proton splitting patterns) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–254 nm) for purity analysis; compare retention times against reference standards .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 245.0819) .

Q. What storage conditions ensure long-term stability of this compound?

- Methodology : Store at +5°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Periodic stability testing via accelerated degradation studies (40°C/75% RH for 1–3 months) can assess shelf life .

Advanced Research Questions

Q. How can computational modeling improve the synthesis and stereochemical control of this compound?

- Methodology : Density functional theory (DFT) calculations can predict reaction pathways, such as nucleophilic attack during esterification or stereoselective hydrochlorination. Transition state analysis helps identify catalysts (e.g., chiral auxiliaries) to enhance enantiomeric excess (e.g., >95% ee) . Molecular dynamics simulations may optimize solvent effects on crystallization .

Q. How should researchers reconcile conflicting data on the compound’s solubility or reactivity across studies?

- Methodology :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS for solubility tests) .

- Advanced Analytics : Use X-ray crystallography to resolve structural ambiguities or isothermal titration calorimetry (ITC) to quantify binding affinities in biological assays .

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, synthetic journals) to identify outliers or context-dependent variables (e.g., solvent polarity effects) .

Q. What strategies resolve discrepancies in stereochemical outcomes during large-scale synthesis?

- Methodology :

- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers and quantify ee .

- Kinetic Resolution : Apply enzymes (e.g., lipases) or asymmetric catalysis (e.g., Ru-BINAP complexes) to favor desired stereoisomers .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) for selective crystallization of the target stereoisomer .

Q. How can this compound be utilized in drug delivery or protein interaction studies?

- Methodology :

- Prodrug Design : Modify the ester group for controlled release in physiological conditions (e.g., pH-sensitive hydrolysis) .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays to study binding kinetics with proteins (e.g., serum albumin) .

- Fluorescent Labeling : Conjugate with fluorophores (e.g., FITC) via amine-reactive crosslinkers for cellular uptake tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.